N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Descripción

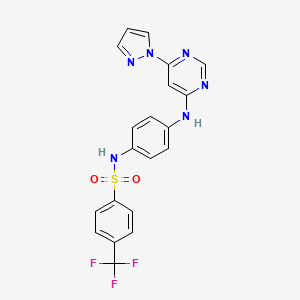

This compound features a pyrimidine core substituted at the 6-position with a 1H-pyrazol-1-yl group and linked via an aminophenyl moiety to a 4-(trifluoromethyl)benzenesulfonamide. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine-pyrazole-aminophenyl scaffold may facilitate interactions with biological targets through hydrogen bonding and π-π stacking.

Propiedades

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N6O2S/c21-20(22,23)14-2-8-17(9-3-14)32(30,31)28-16-6-4-15(5-7-16)27-18-12-19(25-13-24-18)29-11-1-10-26-29/h1-13,28H,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODDOHXKPBCWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 460.44 g/mol. The structure features a sulfonamide moiety linked to a pyrimidine and pyrazole core, which is critical for its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, such as Aurora-A kinase. Inhibition studies revealed an IC50 value of , indicating potent activity against this target .

- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition values (GI50) were reported as , , and respectively .

- Cell Cycle Arrest : Analysis of cell cycle progression has shown that treatment with this compound leads to G1 phase arrest in several cancer cell lines, which is crucial for preventing further cell division and promoting apoptosis .

Research Findings

Recent studies have explored the biological activity of this compound in detail:

Table 1: Biological Activity Summary

| Activity | Cell Line | IC50/ GI50 | Reference |

|---|---|---|---|

| Aurora-A Kinase Inhibition | - | 0.067 µM | |

| Cytotoxicity | MCF7 | 3.79 µM | |

| Cytotoxicity | SF-268 | 12.50 µM | |

| Cytotoxicity | NCI-H460 | 42.30 µM |

Case Study 1: Antitumor Activity

In a study by Wei et al., derivatives similar to this compound were synthesized and evaluated for their anticancer properties. The compounds exhibited significant growth inhibition in A549 lung cancer cells with IC50 values ranging from to lower depending on structural modifications .

Case Study 2: Mechanistic Insights

A recent investigation focused on the mechanistic pathways through which this compound induces apoptosis in cancer cells. It was found that the compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors like Mcl-1 .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Core Scaffolds

- Target Compound : Pyrimidine ring with a pyrazole substituent at the 6-position and a benzenesulfonamide group.

- : Pyrazolo[3,4-d]pyrimidine fused core with a chromen-2-yl group and benzenesulfonamide.

- : Pyrimidine substituted with piperidin-1-yl and methyl groups, linked to a trifluoromethylbenzenesulfonamide.

Key Substituents

- Trifluoromethylbenzenesulfonamide : Present in both the target and , this group enhances metabolic stability and hydrophobic interactions. In contrast, uses a methylthiazole-substituted benzenesulfonamide, which may alter electron distribution and binding kinetics .

- Pyrazole vs. Piperidine/Thiazole : The pyrazole in the target (vs. piperidine in or thiazole in ) introduces hydrogen-bonding capability and aromaticity, critical for target engagement .

Physicochemical Properties

- Molecular Weight : ’s compound (589.1) is significantly larger due to the chromen-2-yl group, which may limit bioavailability compared to the target and .

- Solubility : The piperidine in likely improves aqueous solubility over the pyrazole in the target, though at the cost of reduced aromatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.